Domatinostat
Descripción general
Descripción
Ha demostrado un potencial significativo en el tratamiento del cáncer al atacar las células madre cancerosas y modular la expresión de genes involucrados en la progresión tumoral . Este compuesto se encuentra actualmente en desarrollo clínico y ha demostrado resultados prometedores en estudios preclínicos y clínicos .
Aplicaciones Científicas De Investigación
Domatinostat tosylate tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
Domatinostat tosylate ejerce sus efectos inhibiendo las histona desacetilasas de clase I (HDAC1, HDAC2 y HDAC3) y la demetilasa específica de lisina 1 (LSD1). Esta inhibición conduce a la acumulación de histonas acetiladas, lo que resulta en cambios en la expresión genética que promueven la apoptosis e inhiben el crecimiento tumoral . El compuesto también afecta la dinámica de los microtúbulos, contribuyendo aún más a su actividad anticancerígena .
Compuestos Similares:
Romidepsin (FK228): Otro inhibidor de HDAC de clase I con un mecanismo de acción similar.
Vorinostat (SAHA): Un inhibidor de pan-HDAC con actividad más amplia contra múltiples isoformas de HDAC.
Belinostat (PXD101): Un inhibidor de pan-HDAC con una estructura química diferente pero aplicaciones terapéuticas similares.
Unicidad: this compound tosylate es único en su inhibición selectiva de las HDAC de clase I y LSD1, lo que proporciona un enfoque más específico para la terapia del cáncer. Su capacidad para modular tanto la acetilación como la desmetilación de las histonas lo diferencia de otros inhibidores de HDAC .
Análisis Bioquímico
Biochemical Properties
Domatinostat plays a crucial role in biochemical reactions by inhibiting class I histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, which in turn affects gene expression. This compound interacts with various enzymes, proteins, and biomolecules, including forkhead box M1 (FOXM1), a transcription factor involved in stemness and oxidative stress modulation. By downregulating FOXM1 at both mRNA and protein levels, this compound prevents its nuclear translocation and induces proteasome-mediated protein degradation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to increase the expression of antigen-presenting machinery (APM) genes and major histocompatibility complex (MHC) class I and II molecules, leading to enhanced cytotoxic T lymphocyte (CTL) infiltration in tumors . Additionally, this compound sensitizes pancreatic cancer cells to chemotherapy by targeting the cancer stem cell compartment and inducing mitochondrial and cellular oxidative stress . This compound also promotes cell-cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It hampers the expression and function of FOXM1, a transcription factor crucial for stemness, oxidative stress modulation, and DNA repair . This compound reduces FOXM1 protein levels by downregulating its mRNA expression and inducing proteasome-mediated protein degradation, preventing its nuclear translocation . Additionally, this compound increases the expression of APM genes and MHC molecules, enhancing the immune response against tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to increase the expression of immune-related genes and enhance the antitumor efficacy of immune checkpoint inhibitors over a period of 14 days in advanced melanoma patients . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial factors in its therapeutic application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In syngeneic mouse models, this compound demonstrated immune-modulatory effects by increasing the intra-tumoral infiltration of cytotoxic CD8+ T cells and enhancing gene expression of a checkpoint inhibitor response signature . Higher doses of this compound have been associated with increased antitumor efficacy, but potential toxic or adverse effects at high doses need to be carefully monitored .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to mitochondrial and cellular oxidative stress. By targeting the cancer stem cell compartment, this compound induces oxidative stress, leading to the downregulation of anti-oxidative FOXM1-regulating genes such as Sod2, Catalase, and Gpx2 . This modulation of metabolic pathways contributes to the compound’s antitumor effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally administered small molecule that modulates the tumor and tumor microenvironment, making it more visible to the immune system . The compound’s distribution within the body and its interaction with transporters or binding proteins are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound targets the nucleus, where it inhibits class I histone deacetylases and affects gene expression . The compound’s localization to specific compartments or organelles, along with any post-translational modifications, influences its therapeutic effects.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de domatinostat tosylate implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada es propietaria, pero generalmente implica el uso de solventes orgánicos, catalizadores y entornos de reacción controlados para asegurar un alto rendimiento y pureza .
Métodos de Producción Industrial: La producción industrial de this compound tosylate sigue las Buenas Prácticas de Manufactura (GMP) para asegurar la consistencia y la calidad. El proceso implica síntesis a gran escala, purificación y pasos de formulación, con medidas estrictas de control de calidad en cada etapa .
Análisis De Reacciones Químicas
Tipos de Reacciones: Domatinostat tosylate experimenta diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Romidepsin (FK228): Another class I HDAC inhibitor with a similar mechanism of action.
Vorinostat (SAHA): A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.
Belinostat (PXD101): A pan-HDAC inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness: Domatinostat tosylate is unique in its selective inhibition of class I HDACs and LSD1, which provides a more targeted approach to cancer therapy. Its ability to modulate both histone acetylation and demethylation sets it apart from other HDAC inhibitors .
Propiedades
IUPAC Name |
(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVXAZDVNICKFJ-ICSBZGNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186222-89-8 | |
Record name | Domatinostat tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOMATINOSTAT TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.